2-(Chloromethyl)-4-methoxy-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

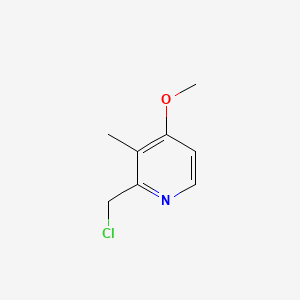

2-(Chloromethyl)-4-methoxy-3-methylpyridine is a heterocyclic organic compound with a pyridine ring substituted with a chloromethyl group at the second position, a methoxy group at the fourth position, and a methyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine typically involves the chloromethylation of 4-methoxy-3-methylpyridine. One common method is the reaction of 4-methoxy-3-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Chloromethyl)-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(chloromethyl)-4-formyl-3-methylpyridine.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

Nucleophilic Substitution: Derivatives such as 2-(azidomethyl)-4-methoxy-3-methylpyridine.

Oxidation: 2-(chloromethyl)-4-formyl-3-methylpyridine.

Reduction: 2-methyl-4-methoxy-3-methylpyridine.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-4-methoxy-3-methylpyridine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is used in the development of advanced materials, including polymers and resins.

Biological Studies: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Chemical Synthesis: It acts as a building block in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-4-methoxy-3-methylpyridine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The chloromethyl group is highly reactive and can form stable adducts with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry.

Comparación Con Compuestos Similares

2-(Chloromethyl)-4-methoxypyridine: Lacks the methyl group at the third position.

2-(Chloromethyl)-3-methylpyridine: Lacks the methoxy group at the fourth position.

4-Methoxy-3-methylpyridine: Lacks the chloromethyl group at the second position.

Uniqueness: 2-(Chloromethyl)-4-methoxy-3-methylpyridine is unique due to the presence of all three substituents (chloromethyl, methoxy, and methyl) on the pyridine ring

Actividad Biológica

2-(Chloromethyl)-4-methoxy-3-methylpyridine (CMMMP) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CMMMP, including its mechanisms of action, synthesis routes, and relevant case studies.

- Molecular Formula : C8H10ClNO

- Molecular Weight : 171.62 g/mol

- Structure : The compound features a pyridine ring with a chloromethyl group at the 2-position and a methoxy group at the 4-position, contributing to its unique reactivity and biological properties .

Synthesis

CMMMP can be synthesized through various methods, including:

- Chloromethylation : Chloromethylation of 4-methoxy-3-methylpyridine using chloromethyl methyl ether.

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, which may lead to various derivatives with enhanced biological activity .

Antimicrobial Properties

CMMMP has shown potential antimicrobial activity. In vitro studies have indicated that it exhibits significant inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity .

Anticancer Activity

Research has suggested that CMMMP may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as a lead compound in cancer therapeutics .

Anti-ulcer Activity

In related studies, pyridine derivatives similar to CMMMP have been reported to exhibit anti-ulcer activity. These compounds function by inhibiting gastric acid secretion, making them candidates for treating gastroesophageal reflux disease (GERD) and other gastric conditions .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of CMMMP against several pathogens, including Escherichia coli and Staphylococcus aureus. The results demonstrated that CMMMP had an MIC (minimum inhibitory concentration) of 32 µg/mL against E. coli, indicating its potential as an antimicrobial agent.

Study 2: Anticancer Mechanism

In another research study, CMMMP was tested on human cancer cell lines, including breast and colon cancer cells. The compound induced significant cell death at concentrations ranging from 10 to 50 µM after 24 hours of treatment. Flow cytometry analysis revealed that CMMMP activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| CMMMP | Antimicrobial, Anticancer | Apoptosis induction, cell wall disruption |

| 4-Methoxy-3-methylpyridine | Moderate antimicrobial | Cell wall synthesis inhibition |

| 2-Chloromethyl-4-methoxy-3-methylpyridine | Potential anti-ulcer | Gastric acid secretion inhibition |

Propiedades

IUPAC Name |

2-(chloromethyl)-4-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRCDHHEYPUZGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.